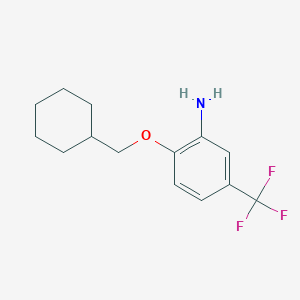

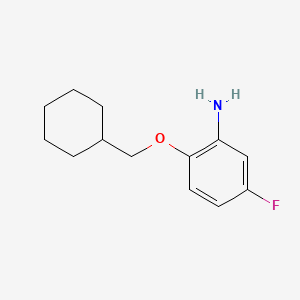

2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline

Übersicht

Beschreibung

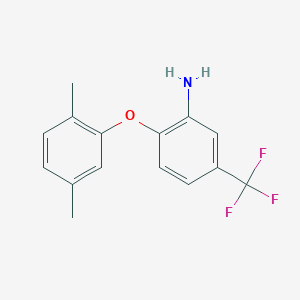

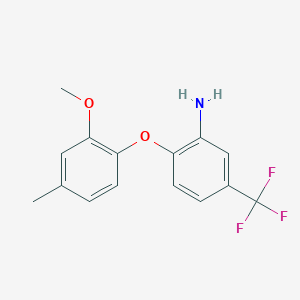

The compound “2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline” is a type of aniline derivative. Anilines are nitrogen-containing compounds that are widely used in chemical reactions . The trifluoromethyl group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

Trifluoromethyl amines can be synthesized using a method that involves the trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines .Chemical Reactions Analysis

Anilines, such as “2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline”, can be used in the trifluoromethylarylation of alkenes . This reaction involves the use of anilines as a non-prefunctionalized aromatic source and the simultaneous activation of a trifluoromethyl hypervalent iodine reagent .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

New Synthetic Routes : The development of new synthetic methodologies involving trifluoromethyl-substituted anilines demonstrates their utility in creating novel chemical compounds. For instance, the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones showcases innovative approaches to producing complex molecules, highlighting the role of trifluoromethyl anilines in facilitating diverse chemical transformations (Gong & Kato, 2004).

Catalysis and Directing Groups : Trifluoromethyl-substituted anilines serve as effective directing groups in catalytic reactions, as seen in the Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This demonstrates their significance in directing chemical reactions to achieve high efficiency and selectivity, enabling the synthesis of quinazoline and isoindolinone scaffolds with potential pharmaceutical applications (Wu et al., 2021).

Material Science : The synthesis of novel pesticides and materials, such as Bistrifluron, illustrates the practical applications of trifluoromethyl-substituted anilines in developing new agricultural and material science products. These compounds provide a foundation for the creation of products with enhanced efficacy and properties (Liu An-chan, 2015).

Advanced Chemical Studies

- Molecular Structure Analysis : Studies involving the vibrational spectra and quantum chemical analyses of trifluoromethyl anilines, such as the investigation of 2-chloro-5-(trifluoromethyl) aniline, offer deep insights into their molecular characteristics. This research aids in understanding the electronic structure, reactivity, and physical properties of such compounds, essential for their application in various fields (Karthick et al., 2013).

Wirkmechanismus

Target of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline involves the trifluoromethylation of carbon-centered radical intermediates . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .

Biochemical Pathways

The compound is involved in a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate .

Pharmacokinetics

The molecular weight of a similar compound, 4-(2-cyclohexylethoxy)-2-(trifluoromethyl)aniline, is 28733 , which may give some indication of its pharmacokinetic properties.

Result of Action

The transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .

Action Environment

The use of hexafluoroisopropanol (hfip) as a unique solvent suggests that solvent choice and hydrogen bonding networks may play a role in the compound’s action .

Eigenschaften

IUPAC Name |

2-(cyclohexylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNCPEGHVOTZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

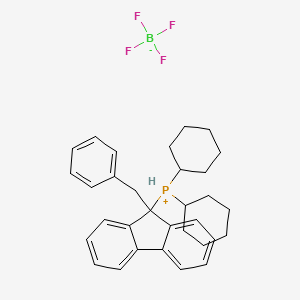

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)

![6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169430.png)

![[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine](/img/structure/B3169451.png)